AZD-5991: A Deep Dive into its Mechanism of Action in Apoptosis
AZD-5991: A Deep Dive into its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD-5991, a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). By directly targeting MCL-1, AZD-5991 triggers the intrinsic apoptotic pathway, offering a promising therapeutic strategy for various hematological malignancies and solid tumors. This document details the molecular interactions, cellular consequences, and key experimental evidence that underpin its function.
Core Mechanism: Selective Inhibition of MCL-1 to Unleash Apoptosis
AZD-5991 is a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA). These proteins are the natural antagonists of anti-apoptotic BCL-2 family members like MCL-1. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins and preventing the activation of the downstream effectors of apoptosis, BAX and BAK. This leads to uncontrolled cell survival and resistance to conventional therapies.[1][2]
AZD-5991's primary mechanism of action is to bind with high affinity and selectivity to the BH3-binding groove of MCL-1.[2] This competitive binding displaces pro-apoptotic proteins, particularly BAK, that are sequestered by MCL-1. The release of BAK allows it to oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death.[2][3]
Quantitative Data Presentation
The preclinical data for AZD-5991 demonstrates its high potency and selectivity for MCL-1. The following tables summarize the key quantitative findings from various studies.
Table 1: In Vitro Binding Affinity and Selectivity of AZD-5991
| Assay Type | Target | IC50 | Ki | Kd | Selectivity vs. MCL-1 |
| FRET | Human MCL-1 | 0.7 nM | 200 pM | - | - |
| FRET | Human BCL-2 | 20 µM | 6.8 µM | - | >28,000-fold |
| FRET | Human BCL-xL | 36 µM | 18 µM | - | >50,000-fold |
| FRET | Human BCL-w | 49 µM | 25 µM | - | >70,000-fold |
| FRET | Human Bfl-1 | 24 µM | 12 µM | - | >34,000-fold |
| SPR | Human MCL-1 | - | - | 0.17 nM | - |
FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance. Data compiled from multiple sources.[4]
Table 2: Cellular Potency of AZD-5991 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (Caspase Activity, 6h) | GI50 |
| MOLP-8 | Multiple Myeloma | 33 nM | < 100 nM |
| MV4;11 | Acute Myeloid Leukemia | 24 nM | < 100 nM |
| NCI-H23 | Non-Small Cell Lung Cancer | 190 nM | - |
EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition concentration. Data compiled from multiple sources.[4]
Table 3: In Vivo Antitumor Activity of AZD-5991
| Xenograft Model | Cancer Type | Dose (mg/kg, single i.v.) | Tumor Growth Inhibition (TGI) | Tumor Regression (TR) |
| MM.1S | Multiple Myeloma | 10 | 52% (Day 10) | - |
| MM.1S | Multiple Myeloma | 30 | 93% (Day 10) | - |
| MM.1S | Multiple Myeloma | 60 | - | 99% (Day 10) |
| MM.1S | Multiple Myeloma | 100 | - | 100% (Day 10) |
i.v.: intravenous. Data compiled from multiple sources.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of AZD-5991.
1. Förster Resonance Energy Transfer (FRET) Assay for MCL-1 Binding Affinity
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Objective: To determine the in vitro binding affinity and selectivity of AZD-5991 for MCL-1 and other BCL-2 family proteins.
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Principle: This assay measures the proximity of two fluorescently labeled molecules. A fluorescently tagged BH3 peptide (e.g., from BAK) serves as the ligand for MCL-1. When the peptide is bound to a fluorescently tagged MCL-1, FRET occurs. AZD-5991 competes with the BH3 peptide for binding to MCL-1, leading to a decrease in the FRET signal.
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Methodology:
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Recombinant, purified human MCL-1 protein is labeled with a donor fluorophore (e.g., Terbium).
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A synthetic BH3 peptide derived from a pro-apoptotic protein (e.g., BAK) is labeled with an acceptor fluorophore (e.g., Fluorescein).
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In a 384-well plate, the labeled MCL-1 protein and BH3 peptide are incubated together in the presence of varying concentrations of AZD-5991.
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The plate is incubated to allow the binding reaction to reach equilibrium.
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The FRET signal is measured using a plate reader that can detect the emission of the acceptor fluorophore upon excitation of the donor fluorophore.
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The IC50 value is calculated by plotting the percentage of inhibition of the FRET signal against the concentration of AZD-5991.
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Selectivity is determined by performing the same assay with other BCL-2 family proteins (BCL-2, BCL-xL, etc.).
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2. Surface Plasmon Resonance (SPR) for Binding Kinetics
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Objective: To measure the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of AZD-5991 binding to MCL-1.
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Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. When a ligand (MCL-1) is immobilized on the chip, the binding of an analyte (AZD-5991) causes a change in mass, which alters the refractive index and is detected as a response.
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Methodology:
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Recombinant human MCL-1 protein is immobilized on a sensor chip.
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A solution containing AZD-5991 at various concentrations is flowed over the chip surface, allowing for association.
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The change in the SPR signal is monitored in real-time to determine the association rate.
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A buffer solution without AZD-5991 is then flowed over the chip to measure the dissociation of the compound from the protein.
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The sensorgram (a plot of response units versus time) is analyzed to calculate the on-rate (ka) and off-rate (kd).
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The dissociation constant (Kd) is calculated as the ratio of kd/ka.
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3. Co-Immunoprecipitation (Co-IP) to Demonstrate Target Engagement in Cells
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Objective: To confirm that AZD-5991 disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BAK, BIM) in a cellular context.
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Principle: Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate. An antibody specific to the target protein (MCL-1) is used to pull it down, and the co-precipitated proteins are then identified by Western blotting.
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Methodology:
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Cancer cells (e.g., multiple myeloma or AML cell lines) are treated with either DMSO (vehicle control) or AZD-5991 for a specified time.
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The cells are lysed to release the proteins.
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The cell lysate is incubated with an antibody specific for MCL-1, which is coupled to magnetic or agarose beads.
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The beads are washed to remove non-specifically bound proteins.
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The protein complexes are eluted from the beads.
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The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.
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The membrane is probed with antibodies against MCL-1 and its known binding partners (e.g., BAK, BIM) to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-precipitated BAK or BIM in the AZD-5991-treated samples compared to the control indicates that the drug has disrupted the interaction.
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4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
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Objective: To quantify the percentage of cells undergoing apoptosis after treatment with AZD-5991.
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Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic or necrotic cells.
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Methodology:
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Cancer cells are seeded and treated with varying concentrations of AZD-5991 for a defined period.
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The cells are harvested and washed with a binding buffer.
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The cells are then incubated with fluorescently labeled Annexin V and PI.
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The stained cells are analyzed by flow cytometry.
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The flow cytometer detects the fluorescence of each cell, allowing for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
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The percentage of cells in each quadrant is quantified to determine the dose-dependent induction of apoptosis by AZD-5991.
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Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows related to AZD-5991's mechanism of action.
Caption: AZD-5991 signaling pathway leading to apoptosis.
Caption: Experimental workflow for characterizing AZD-5991.
Conclusion
AZD-5991 is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in cancer cells dependent on MCL-1 for survival. Its mechanism of action is well-defined, involving the direct binding to MCL-1, release of pro-apoptotic proteins, and subsequent activation of the intrinsic apoptotic pathway. The robust preclinical data, supported by a range of biochemical and cellular assays, underscores the therapeutic potential of targeting MCL-1 with AZD-5991 in various oncological indications. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in patients.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
